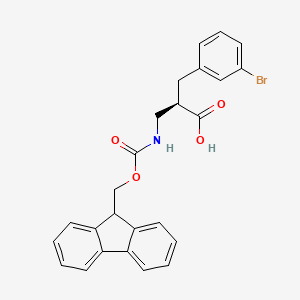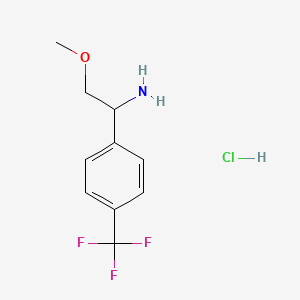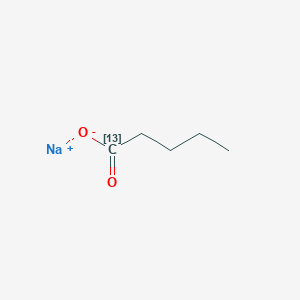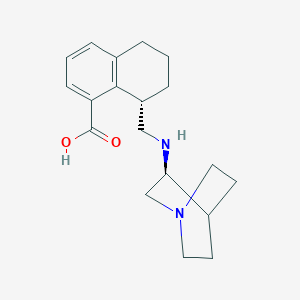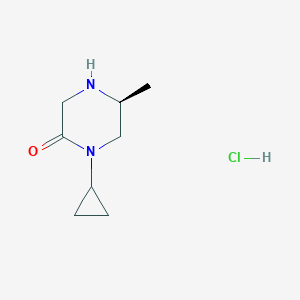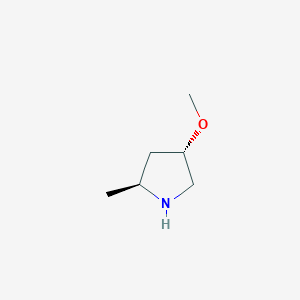![molecular formula C13H14O2 B12944319 3',4'-Dihydro-2'H-spiro[cyclopropane-1,1'-naphthalene]-5'-carboxylic acid](/img/structure/B12944319.png)
3',4'-Dihydro-2'H-spiro[cyclopropane-1,1'-naphthalene]-5'-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3’,4’-Dihydro-2’H-spiro[cyclopropane-1,1’-naphthalene]-5’-carboxylic acid is a unique organic compound characterized by its spirocyclic structure. This compound features a cyclopropane ring fused to a naphthalene moiety, with a carboxylic acid functional group attached. The spirocyclic structure imparts distinct chemical and physical properties, making it a subject of interest in various fields of research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3’,4’-Dihydro-2’H-spiro[cyclopropane-1,1’-naphthalene]-5’-carboxylic acid typically involves the cyclopropanation of a suitable naphthalene derivative. One common method is the reaction of a naphthalene derivative with a diazo compound in the presence of a transition metal catalyst, such as rhodium or copper. The reaction conditions often include an inert atmosphere, moderate temperatures, and the use of solvents like dichloromethane or toluene .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .
Análisis De Reacciones Químicas
Types of Reactions
3’,4’-Dihydro-2’H-spiro[cyclopropane-1,1’-naphthalene]-5’-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carboxylic acid group to an alcohol.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous or acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophilic reagents such as halogens or nitrating agents in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Introduction of halogens, nitro groups, or other electrophilic substituents.
Aplicaciones Científicas De Investigación
3’,4’-Dihydro-2’H-spiro[cyclopropane-1,1’-naphthalene]-5’-carboxylic acid has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and spirocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery and development, particularly for its unique structural features.
Mecanismo De Acción
The mechanism of action of 3’,4’-Dihydro-2’H-spiro[cyclopropane-1,1’-naphthalene]-5’-carboxylic acid is largely dependent on its interaction with specific molecular targets. The spirocyclic structure allows it to fit into unique binding sites on enzymes or receptors, modulating their activity. The carboxylic acid group can form hydrogen bonds and ionic interactions, enhancing its binding affinity. Pathways involved may include inhibition of enzyme activity, disruption of cell membrane integrity, or interference with DNA replication .
Comparación Con Compuestos Similares
Similar Compounds
- 3’,4’-Dihydro-2’H-spiro[cyclopropane-1,1’-naphthalene]-3-carboxylic acid
- 3’,4’-Dihydro-2’H-spiro[cyclopropane-1,1’-naphthalene]-3-amine hydrochloride
- Spiro[cyclopropane-1,1’-naphthalene]-2-carboxylic acid
Uniqueness
3’,4’-Dihydro-2’H-spiro[cyclopropane-1,1’-naphthalene]-5’-carboxylic acid is unique due to the position of the carboxylic acid group and the specific spirocyclic arrangement. This structural uniqueness imparts distinct reactivity and binding properties compared to its analogs .
Propiedades
Fórmula molecular |
C13H14O2 |
|---|---|
Peso molecular |
202.25 g/mol |
Nombre IUPAC |
spiro[7,8-dihydro-6H-naphthalene-5,1'-cyclopropane]-1-carboxylic acid |
InChI |
InChI=1S/C13H14O2/c14-12(15)10-3-1-5-11-9(10)4-2-6-13(11)7-8-13/h1,3,5H,2,4,6-8H2,(H,14,15) |
Clave InChI |
QGNMYDPLOBCDKV-UHFFFAOYSA-N |
SMILES canónico |
C1CC2=C(C=CC=C2C3(C1)CC3)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


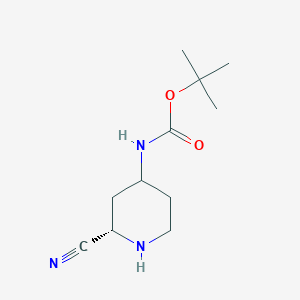
![2-((1S,5R,6R)-3-(tert-Butoxycarbonyl)-1-fluoro-3-azabicyclo[3.1.0]hexan-6-yl)acetic acid](/img/structure/B12944255.png)
![5-Fluorobicyclo[3.2.2]nonan-1-amine](/img/structure/B12944256.png)
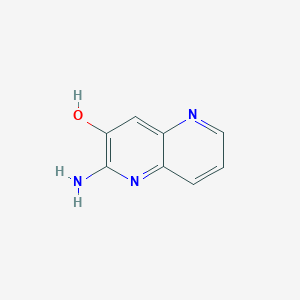
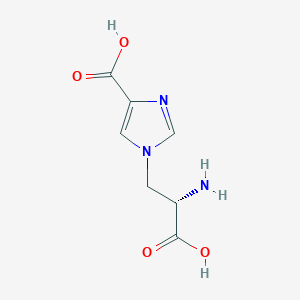
![2-((1S,5R,6S)-3-(tert-Butoxycarbonyl)-1-fluoro-3-azabicyclo[3.1.0]hexan-6-yl)acetic acid](/img/structure/B12944266.png)
